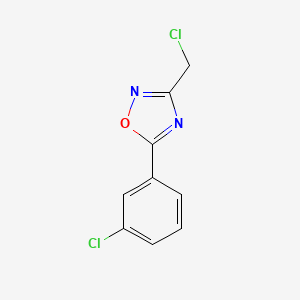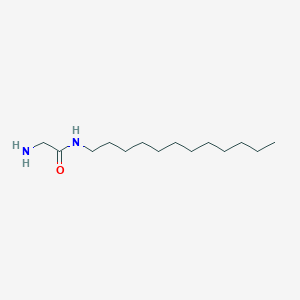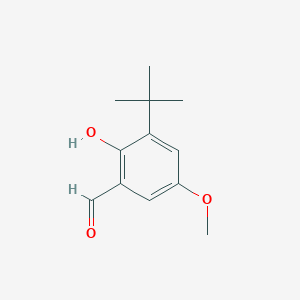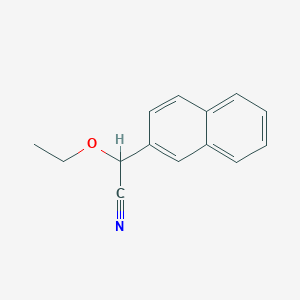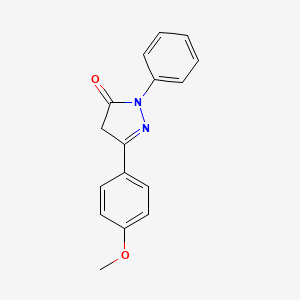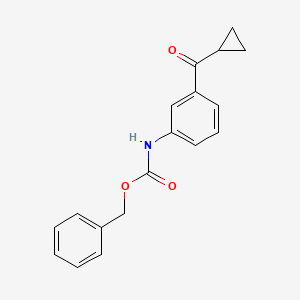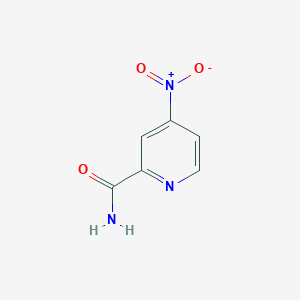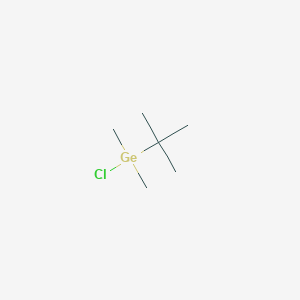
T-Butyldimethylchlorogermane
Vue d'ensemble
Description
T-Butyldimethylchlorogermane is a germanium compound with the chemical formula C6H15ClGe. It is used in scientific experiments due to its unique properties.
Applications De Recherche Scientifique
Organosilylphosphine Synthesis : T-Butyldimethylchlorogermane plays a role in the synthesis of organosilylphosphines, organogermanium, and organotin phosphines, which are used in organometallic chemistry (Schumann & Rösch, 1973).
Gas Chromatographic/Mass Spectrometric Analysis : It is utilized in preparing derivatives for gas chromatographic/mass spectrometric analysis of various organic compounds, enhancing the analysis of physiologic compounds found in plasma (Schwenk et al., 1984).
Study of Organogermanium Compounds : Research on the relaxation mechanism of germanium-73 nuclei in tetraalkylgermanes, including compounds with T-Butyldimethylchlorogermane, provides insights into the properties of organogermanium compounds (Harazono et al., 1987).
Molecular Structure Analysis : T-Butyldimethylchlorogermane is instrumental in the formation of compounds like hexa-t-butylcyclotrigermane and hexa-t-butyldigermane, aiding in the understanding of molecular structures with extreme bond lengths (Weidenbruch et al., 1988).
Synthesis of Salicylaldimines : T-Butyldimethylchlorogermane contributes to the synthesis and characterization of t-butyl substituted salicylaldimines, impacting studies on keto-enol tautomerism and their biological activities (Bhowon et al., 2019).
Synthesis of Germanium-based Linkers : It is used in the synthesis of chlorogermane linkers for solid-phase synthesis, aiding in the creation of libraries of organic compounds such as pyrazoles (Spivey et al., 2000).
X-ray Crystallography : X-ray crystallography of organogermanium compounds like 2,4,6-tri-tert-butylphenyltrichlorogermane, involving T-Butyldimethylchlorogermane, helps in understanding structural parameters and molecular interactions (Unno et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl-chloro-dimethylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClGe/c1-6(2,3)8(4,5)7/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXMMFFFLATMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Ge](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475746 | |
| Record name | T-BUTYLDIMETHYLCHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butyldimethylchlorogermane | |
CAS RN |
41879-34-9 | |
| Record name | T-BUTYLDIMETHYLCHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



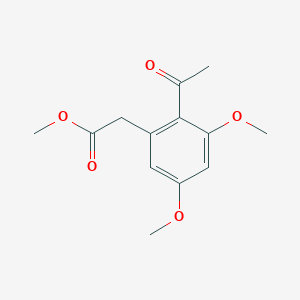
![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)
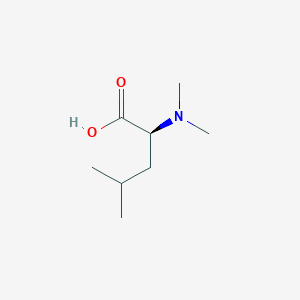
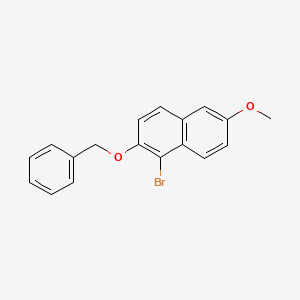
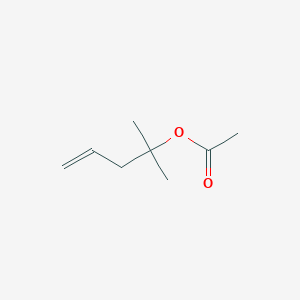
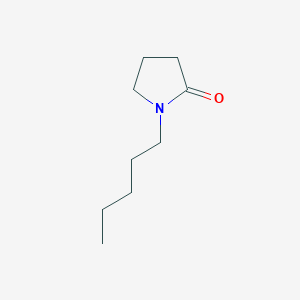
![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)
